Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.23 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group. The presence of the trifluoroethoxy group adds unique properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Cycloaddition Reactions: It can readily undergo [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like triethylamine, acids for hydrolysis, and various dipolarophiles for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of azetidine derivatives on biological systems.
Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring and trifluoroethoxy group. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives such as:
Tert-butyl 3-aminoazetidine-1-carboxylate: Similar in structure but with an amino group instead of the trifluoroethoxy group.
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Features an ethoxy group and is used in the synthesis of thia and oxa-azaspiro[3.4]octanes.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethoxy)azetidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-4-7(5-14)16-6-10(11,12)13/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVPCKHXIVGJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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